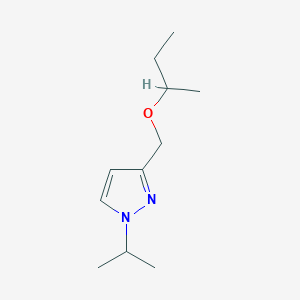
3-(4-Fluorophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-3-hydroxypropanoic acid, also known as FPH, is a synthetic compound that has gained attention in the scientific community for its potential use in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
Bioplastic Production and Biochemical Applications
3-Hydroxypropanoic acid (3-HP), which is structurally related to 3-(4-Fluorophenyl)-3-hydroxypropanoic acid, serves as a valuable platform chemical with global market demand. It can be produced from various renewable resources and is used as a precursor in the industrial production of numerous chemicals, such as acrylic acid and its derivatives. In its polymerized form, 3-HP finds application in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods of 3-HP, involving new approaches for introducing heterologous pathways, gene expression control, enzyme engineering, carbon flux redirection based on genome-scale metabolic models, and optimized fermentation conditions. Despite extensive exploration, the current production processes of 3-HP have yet to reach levels suitable for industrial exploitation (Jers et al., 2019).
Potential in Organic Synthesis and High-Performance Polymers
3-Hydroxypropionic acid (3-HP) is considered a potential building block for organic synthesis or high-performance polymers. However, despite many efforts, no large-scale process is available for its production. The article by Pina et al. (2011) highlights recent advances in eco-sustainable processes leading to 3-hydroxypropanoic acid, particularly emphasizing the potential of catalytic chemical methods (Pina, Falletta, & Rossi, 2011).
Enzyme-Catalyzed Synthesis Applications
The enzyme-catalyzed synthesis of various 3-heteroaryl-3-hydroxypropanoic acids and their derivatives, starting from racemic substrates, has been developed for efficient synthesis of highly enantiomerically enriched acids. This research opens avenues for applications in enantioselective synthesis and pharmaceutical preparations (Brem et al., 2009).
Applications in Chemo-Enzymatic Routes
A chemo-enzymatic route for preparing chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor of antidepressant drugs, demonstrates the practical application of biocatalysts like Porcine pancreas lipase (PPL) in preparing chiral β-hydroxy acid. This approach is significant for the pharmaceutical industry, offering a practical method for preparing optically pure compounds (Zhao et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEUDHYLOHWMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)

![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)


![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)



![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)
